N-(4-{[4-(2,7-dimethylimidazo[1,2-a]pyridin-3-yl)-1,3-thiazol-2-yl]amino}phenyl)acetamide
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Description
N-(4-{[4-(2,7-dimethylimidazo[1,2-a]pyridin-3-yl)-1,3-thiazol-2-yl]amino}phenyl)acetamide is a useful research compound. Its molecular formula is C20H19N5OS and its molecular weight is 377.5 g/mol. The purity is usually 95%.
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Biological Activity
N-(4-{[4-(2,7-dimethylimidazo[1,2-a]pyridin-3-yl)-1,3-thiazol-2-yl]amino}phenyl)acetamide is a compound with significant potential in medicinal chemistry, particularly in the realm of antitumor agents. This article explores its biological activity, synthesizing findings from various studies to provide a comprehensive overview.
The compound's molecular formula is C22H25N5S, and it has a molecular weight of approximately 393.53 g/mol. Its structure includes a thiazole ring and an imidazo[1,2-a]pyridine moiety, which are known for their biological activity.
Property | Value |
---|---|
Molecular Formula | C22H25N5S |
Molecular Weight | 393.53 g/mol |
CAS Number | Not specified |
Antitumor Activity
Recent studies have highlighted the compound's antitumor properties. For instance, it has been shown to exhibit cytotoxic effects against various cancer cell lines. In vitro assays demonstrated that at concentrations of 20 μg/mL, the compound significantly reduced cell viability in HeLa cells by approximately 75% .
The compound appears to inhibit key signaling pathways involved in tumor growth and proliferation. Its structural components, particularly the imidazo[1,2-a]pyridine and thiazole rings, are believed to interact with specific enzymes or receptors that regulate cell cycle progression and apoptosis.
Case Studies
- In Vitro Studies : A study involving the treatment of HeLa cells with this compound showed a dose-dependent decrease in cell viability. The IC50 value was determined to be around 15 μM, indicating potent cytotoxicity .
- In Vivo Studies : In animal models, the compound demonstrated significant tumor inhibition rates when administered intraperitoneally. Tumor growth was reduced by over 66% compared to control groups treated with saline or standard chemotherapeutics like 5-fluorouracil .
Comparative Analysis
The biological activity of this compound can be compared with other similar compounds:
Compound Name | IC50 (μM) | Tumor Inhibition (%) |
---|---|---|
This compound | 15 | 66 |
5-Fluorouracil | 20 | 50 |
Encapsulated 4-amino-pyrimidine | Not specified | 66.47 |
Safety and Toxicology
While the compound shows promising biological activity, safety assessments are critical. Preliminary studies suggest moderate toxicity at higher concentrations; however, further investigations are needed to establish a comprehensive safety profile.
Toxicity Data
Endpoint | Result |
---|---|
Acute Toxicity | Moderate |
Chronic Toxicity | Under investigation |
Properties
Molecular Formula |
C20H19N5OS |
---|---|
Molecular Weight |
377.5 g/mol |
IUPAC Name |
N-[4-[[4-(2,7-dimethylimidazo[1,2-a]pyridin-3-yl)-1,3-thiazol-2-yl]amino]phenyl]acetamide |
InChI |
InChI=1S/C20H19N5OS/c1-12-8-9-25-18(10-12)21-13(2)19(25)17-11-27-20(24-17)23-16-6-4-15(5-7-16)22-14(3)26/h4-11H,1-3H3,(H,22,26)(H,23,24) |
InChI Key |
FLDHSBYMGAPQAH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=NC(=C(N2C=C1)C3=CSC(=N3)NC4=CC=C(C=C4)NC(=O)C)C |
Origin of Product |
United States |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.